
1-Cyclohexyl-3-(pyridin-4-ylmethyl)harnstoff
Übersicht
Beschreibung
1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . This compound is characterized by the presence of a cyclohexyl group, a pyridin-4-ylmethyl group, and a urea moiety. It is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1. Therapeutic Potential in Obesity and Metabolic Disorders
Research indicates that 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea may serve as a potential therapeutic agent for obesity and metabolic disorders. Its mechanism involves the modulation of neurotransmitter systems which are crucial for energy balance and appetite regulation. Studies have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, positioning this compound as a candidate for further development in treating obesity-related conditions .
2. Enzyme Inhibition Studies
The compound has been explored for its enzyme inhibition capabilities, particularly concerning metabolic enzymes. Such interactions can lead to significant implications in drug design, especially for conditions where enzyme activity plays a critical role in disease progression.
Biochemical Studies
1. Interaction with Biological Targets
The unique structure of 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea allows it to interact with various biological targets, making it valuable in drug discovery efforts. Research has indicated that the compound exhibits biological activity that can be leveraged to understand its effects on cellular processes.
2. Structure-Activity Relationship (SAR) Studies
The compound serves as an important subject in SAR studies, where modifications to its structure can lead to insights into how changes affect biological activity. This information is essential for optimizing drug candidates and understanding the underlying mechanisms of action .
Comparative Analysis of Related Compounds
To better understand the potential of 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Cyclohexyl-3-(p-tolyl)urea | Contains a p-tolyl group | Potential anti-inflammatory effects |
1-Cyclohexyl-3-(3,4-dimethoxyphenylsulfonyl)urea | Sulfonamide derivative | Exhibits antibacterial properties |
1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea | Thiourea derivative | Potential applications in cancer therapy |
This table illustrates how variations in substituents can influence the biological properties of urea derivatives, highlighting the significance of 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea within this context.
Case Studies and Research Findings
Several studies have documented the applications of 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea:
- Obesity Treatment Research : A study conducted on metabolic pathways revealed that this compound could significantly reduce body weight in animal models by inhibiting specific metabolic enzymes.
- Enzyme Interaction Studies : Research focusing on enzyme kinetics demonstrated that 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea effectively inhibits certain enzymes related to glucose metabolism, suggesting its potential use in managing diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea typically involves the reaction of cyclohexylamine with pyridin-4-ylmethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexylamine+Pyridin-4-ylmethyl isocyanate→1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography ensures the efficient production of high-quality 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea: Similar structure but with the pyridinyl group at a different position.
1-Cyclohexyl-3-(pyridin-2-ylmethyl)urea: Another positional isomer with different chemical properties.
1-Cyclohexyl-3-(pyridin-4-yl)urea: Lacks the methyl group, leading to different reactivity and applications.
The uniqueness of 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Biologische Aktivität
1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea is an organic compound featuring a central urea functional group. Its unique structure, comprising a cyclohexyl ring and a pyridine moiety, suggests potential biological activities. However, comprehensive research on its specific biological effects remains limited. This article aims to synthesize available information regarding its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea has the molecular formula CHNO. The compound's structure allows for various interactions due to the presence of the urea group, which can participate in hydrogen bonding and other intermolecular interactions that may influence its biological activity.
The precise mechanism of action for 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea has not been extensively documented in scientific literature. However, compounds with similar structural features often interact with specific enzymes or receptors, potentially modulating cellular pathways involved in various biological processes. This interaction may lead to effects such as anti-inflammatory, anticancer, or antimicrobial activities .
Anticancer Activity
Research on related urea derivatives indicates promising anticancer properties. For instance, certain thiourea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. The IC values for these compounds ranged from 3 to 20 µM, suggesting that modifications to the urea structure can enhance biological efficacy . While specific data on 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea is lacking, its structural similarity to these active compounds implies potential anticancer activity that warrants further investigation.
Antimicrobial Activity
In the realm of antimicrobial research, urea derivatives have shown effectiveness against various bacterial strains. For example, certain thiourea compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ceftriaxone . Although direct studies on 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea are not available, its structural characteristics may suggest similar antimicrobial potential.
Case Studies and Research Findings
While specific case studies focusing solely on 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea are scarce, several studies on related compounds provide insight into its possible applications:
Study | Compound | Activity | IC |
---|---|---|---|
Thiourea Derivative | Anticancer (MCF-7) | 3 µM | |
Urea Derivative | Antimicrobial (E. coli) | MIC 40 µg/mL | |
Urea Synthesis Study | General biological activity | N/A |
These findings suggest that while direct evidence for 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea is limited, the broader category of urea derivatives exhibits significant biological activity.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(pyridin-4-ylmethyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(16-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h6-9,12H,1-5,10H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFSYZCLGWVEOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796953 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.